Increased Hydrogen-Bonding Capacity and Topological Polar Surface Area vs. Des-hydroxy Analog
The target compound possesses two hydrogen bond donors (tertiary alcohol OH and carboxylic acid OH) versus only one (carboxylic acid) for the des-hydroxy analog 1-Fmoc-3-pyrrolidineacetic acid (CAS 868523-86-8). This structural difference is reflected in the computed Topological Polar Surface Area (TPSA): 87.1 Ų for the target compound [1] vs. 66.9 Ų for the des-hydroxy comparator [2]. The additional hydroxyl also shifts the computed octanol–water partition coefficient (XLogP3-AA) from 2.8 (des-hydroxy) to 2.6 (target), indicating slightly increased hydrophilicity [1][2].
| Evidence Dimension | Topological Polar Surface Area (TPSA) and Hydrogen Bond Donor Count |
|---|---|
| Target Compound Data | TPSA = 87.1 Ų, HBD = 2, XLogP3-AA = 2.6 |
| Comparator Or Baseline | 1-Fmoc-3-pyrrolidineacetic acid (CAS 868523-86-8): TPSA = 66.9 Ų, HBD = 1, XLogP3-AA = 2.8 |
| Quantified Difference | Δ TPSA = +20.2 Ų; Δ HBD = +1; Δ XLogP3-AA = -0.2 |
| Conditions | Computed descriptors from PubChem using standard algorithms (Cactvs 3.4.8.18, XLogP3 3.0). |
Why This Matters
The higher TPSA and additional hydrogen-bond donor enable stronger intermolecular interactions with biological targets, potentially improving binding affinity or selectivity in peptidomimetic drug design compared to the des-hydroxy analog.
- [1] PubChem Compound Summary for CID 137942167. 2-(1-(((9H-fluoren-9-yl)methoxy)carbonyl)-3-hydroxypyrrolidin-3-yl)acetic acid. Computed Properties: TPSA 87.1 Ų, HBD 2, XLogP3-AA 2.6. View Source
- [2] PubChem Compound Summary for CID 53400602. 1-Fmoc-3-pyrrolidineacetic acid (CAS 868523-86-8). Computed Properties: TPSA 66.9 Ų, HBD 1, XLogP3-AA 2.8. View Source
